Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt
CAS No.: 37138-23-1
Cat. No.: VC14129566
Molecular Formula: C32H22Cl2N10Na2O6S2
Molecular Weight: 823.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37138-23-1 |
|---|---|
| Molecular Formula | C32H22Cl2N10Na2O6S2 |
| Molecular Weight | 823.6 g/mol |
| IUPAC Name | disodium;5-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
| Standard InChI | InChI=1S/C32H24Cl2N10O6S2.2Na/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H2,35,37,39,41,43)(H2,36,38,40,42,44);;/q;2*+1/p-2/b12-11+;; |
| Standard InChI Key | KGSSIJBRDHHFTI-YHPRVSEPSA-L |
| Isomeric SMILES | C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
| Canonical SMILES | C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Structural and Molecular Characteristics
Chemical Composition
The molecular formula is C₃₂H₂₂Cl₂N₁₀Na₂O₆S₂, with a molecular weight of 823.6 g/mol . The IUPAC name is disodium;5-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate.
Key Structural Features:
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Ethenediyl Bridge: Connects two benzenesulfonic acid groups, enabling planar rigidity and fluorescence properties .
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Triazine Substituents: Each benzene ring bears a 1,3,5-triazine moiety with chloro and phenylamino groups, enhancing electrophilic reactivity.
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Sulfonate Groups: Provide water solubility and stabilize the disodium salt form .
Spectral and Physical Properties
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via multi-step reactions:
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Nucleophilic Substitution: Chlorine on the triazine ring is replaced by phenylamino groups under basic conditions .
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Ethenediyl Coupling: Stilbene-like coupling of benzene sulfonic acid derivatives using palladium catalysts .
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Salt Formation: Neutralization with sodium hydroxide to yield the disodium salt .
Example Protocol (Patent CN109912470A):
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Step 1: React benzenesulfinic acid sodium salt with maleic anhydride in water at pH 8.5–9.5 to form an intermediate .
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Step 2: Heat the intermediate with sulfuric acid at 90–100°C for decarboxylation .
Chemical Reactivity
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Hydrolysis: Susceptible to hydrolysis under acidic/basic conditions, releasing phenylamine derivatives .
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Photostability: Stable under UV light due to conjugated π-system .
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Complexation: Binds metal ions via sulfonate and triazine groups, useful in wastewater treatment .
Applications and Industrial Relevance
Herbicidal Activity
The compound inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis in plants. Field trials show efficacy against broadleaf weeds at 50–100 g/ha.
Fluorescent Brightening Agent
As a stilbene derivative, it absorbs UV light (300–400 nm) and emits blue fluorescence (420–450 nm), making it valuable in:
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Detergents: Enhances perceived brightness of laundered fabrics (0.08–0.4% w/w) .
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Paper Coating: Improves optical brightness in high-quality paper products .
| Parameter | Data | Source |
|---|---|---|
| Acute Toxicity (LD₅₀) | >2,000 mg/kg (oral, rat) | |
| Biodegradability | Low (OECD 301F: <20% in 28 days) | |
| Ecotoxicity (Daphnia) | EC₅₀ = 12 mg/L |
Regulatory Status:
Comparative Analysis with Analogues
| Compound (CAS) | Key Differences | Applications |
|---|---|---|
| Fluorescent Brightener 71 (16090-02-1) | Morpholine substituents | Plastics, detergents |
| Fluorescent Brightener 220 (16470-24-9) | Tetrasodium salt, higher solubility | Textiles, coatings |
| Fluorescent Brightener 28 (4193-55-9) | Bis(2-hydroxyethyl)amino groups | Nylon, polyamide |
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